molecular formula C24H24N2O3S B11231465 N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide

N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No.: B11231465
M. Wt: 420.5 g/mol
InChI Key: FUDRSUYCPCZWIQ-UHFFFAOYSA-N
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Description

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a methoxy group, and a phenylcyclopentaneamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions can vary, but common methods include stirring without solvent at elevated temperatures or using catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-29-20-16-18(11-12-19(20)26-22(27)21-10-7-15-30-21)25-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

FUDRSUYCPCZWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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